molecular formula C35H42O14 B8261224 Taxinine M

Taxinine M

Cat. No.: B8261224
M. Wt: 686.7 g/mol
InChI Key: NLPSSNXRGVDJMP-UHFFFAOYSA-N
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Description

The compound Taxinine M is a complex organic molecule with a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taxinine M typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through acetylation, hydroxylation, and benzoate esterification. Common reagents used in these reactions include acetic anhydride, hydroxylating agents, and benzoic acid derivatives. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Taxinine M: undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Taxinine M: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of Taxinine M involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • (3,4,6,11-Tetrahydroxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate
  • (3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl acetate
  • (3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl propionate

Uniqueness

The uniqueness of Taxinine M lies in its specific combination of functional groups and tetracyclic structure. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O14/c1-17-23(40)13-25(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)26(17)28(47-19(3)37)27-24(41)14-33(7)35(43,32(27,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23,25-30,40,43H,1,13-16H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPSSNXRGVDJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(CC(=O)C(C2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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